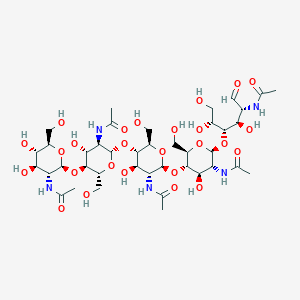
Penta-N-acetylchitopentaose
Overview
Description
Penta-N-acetylchitopentaose is a pentameric chito-oligosaccharide, which is a derivative of chitin. This compound is composed of five N-acetylglucosamine units linked by β-1,4-glycosidic bonds. It plays a significant role in various biological processes, particularly in plant defense mechanisms and root nodulation in leguminous plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penta-N-acetylchitopentaose can be synthesized through enzymatic or chemical methods. The enzymatic synthesis involves the use of chitinase enzymes that cleave chitin into smaller oligosaccharides. Chemical synthesis typically involves the stepwise addition of N-acetylglucosamine units using glycosylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Specific strains of bacteria, such as Rhizobium species, are used to produce chito-oligosaccharides, including this compound, through the action of chitin synthase and other related enzymes .
Chemical Reactions Analysis
Types of Reactions: Penta-N-acetylchitopentaose undergoes various chemical reactions, including:
Hydrolysis: Breaking down into smaller oligosaccharides or monosaccharides.
Oxidation: Conversion into corresponding oxidized derivatives.
Substitution: Introduction of different functional groups at specific positions on the sugar units.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like periodate.
Substitution: Use of reagents such as acetic anhydride for acetylation.
Major Products:
Hydrolysis: Smaller chito-oligosaccharides or N-acetylglucosamine.
Oxidation: Oxidized chito-oligosaccharides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Penta-N-acetylchitopentaose has diverse applications in scientific research:
Chemistry: Used as a model compound for studying chitin and chitosan derivatives.
Biology: Plays a role in plant-microbe interactions, particularly in root nodulation and plant defense responses.
Medicine: Investigated for its potential immunomodulatory and anti-inflammatory properties.
Industry: Utilized in the development of biopesticides and plant growth promoters
Mechanism of Action
Penta-N-acetylchitopentaose exerts its effects through several mechanisms:
Plant Defense: It acts as an elicitor, triggering plant defense responses by binding to specific receptors on plant cells.
Root Nodulation: Serves as a signaling molecule in the symbiotic relationship between leguminous plants and Rhizobium bacteria, promoting the formation of root nodules
Comparison with Similar Compounds
Hexa-N-acetylchitohexaose: A hexameric chito-oligosaccharide with similar biological functions.
Tetra-N-acetylchitotetraose: A tetrameric chito-oligosaccharide involved in similar processes.
Uniqueness: Penta-N-acetylchitopentaose is unique due to its specific pentameric structure, which allows it to interact with certain biological targets more effectively than its shorter or longer counterparts. This specificity makes it particularly useful in studies of plant defense and root nodulation .
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H67N5O26/c1-12(52)41-17(6-46)27(58)33(18(57)7-47)68-38-24(43-14(3)54)30(61)35(20(9-49)65-38)70-40-26(45-16(5)56)32(63)36(22(11-51)67-40)71-39-25(44-15(4)55)31(62)34(21(10-50)66-39)69-37-23(42-13(2)53)29(60)28(59)19(8-48)64-37/h6,17-40,47-51,57-63H,7-11H2,1-5H3,(H,41,52)(H,42,53)(H,43,54)(H,44,55)(H,45,56)/t17-,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTYILOGADPXRZ-RXDSZOQSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67N5O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347756 | |
| Record name | Penta-N-acetylchitopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1034.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36467-68-2 | |
| Record name | Penta-N-acetylchitopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


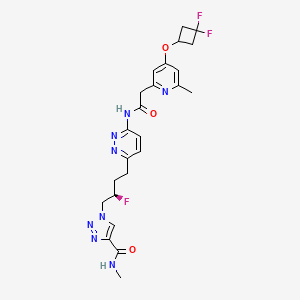
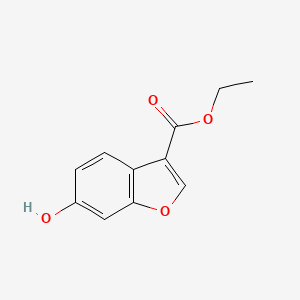
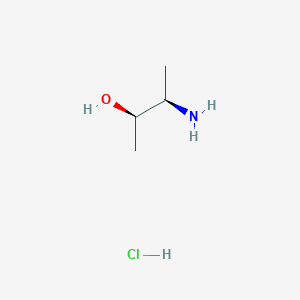
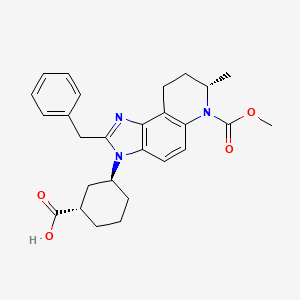
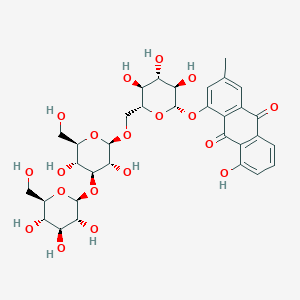

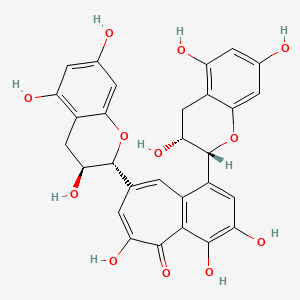
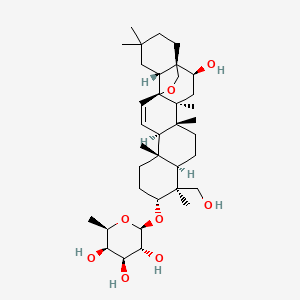
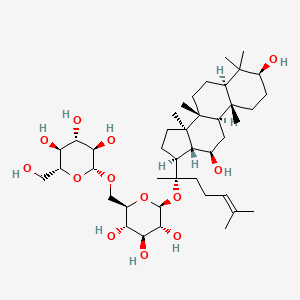
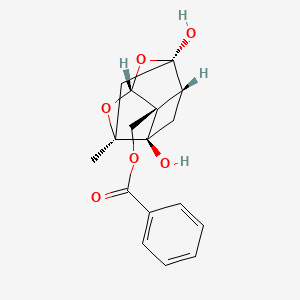
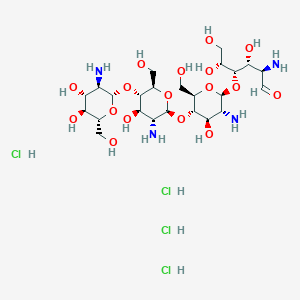
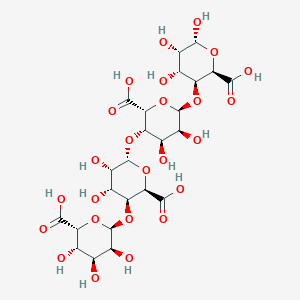
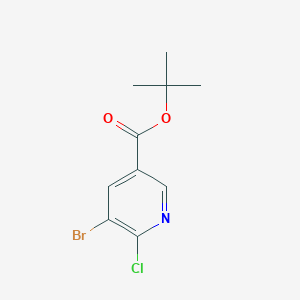
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)
